molecular formula C13H18N6OS2 B2536113 4-propyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2,3-thiadiazole-5-carboxamide CAS No. 2034518-08-4

4-propyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2536113
CAS No.: 2034518-08-4
M. Wt: 338.45
InChI Key: LVPDXRJLWMNLLO-UHFFFAOYSA-N
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Description

4-propyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a piperidine derivative with a thiadiazole precursor in the presence of a coupling agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production of thiadiazole derivatives, including this compound, generally follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors and automated systems to ensure consistent product quality and yield. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

4-propyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-propyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2,3-thiadiazole-5-carboxamide has several scientific research applications, including:

Properties

IUPAC Name

4-propyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6OS2/c1-2-3-10-12(21-18-16-10)13(20)15-9-4-6-19(7-5-9)11-8-14-22-17-11/h8-9H,2-7H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPDXRJLWMNLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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